Despite the lack of detailed information about N-1-Naphthyl-N'-(2-propoxyphenyl)urea itself in the provided papers, several studies highlight the applications of structurally similar diphenylguanidine compounds, particularly as N-methyl-D-aspartate (NMDA) receptor ion-channel blockers []. These compounds show potential for treating neurological disorders such as stroke, brain trauma, and epilepsy. For instance: - N-(2,5-dibromophenyl)-N'-(3-ethylphenyl)-N'-methylguanidine (27b) demonstrates high affinity for both sigma and NMDA receptors, showing significant efficacy in a neonatal rat excitotoxicity model [].- N-(2-Bromo-5-(methylthio)phenyl)-N'- (3-ethylphenyl)-N'-methylguanidine (34b) exhibits high activity at NMDA receptor sites [].- Compounds 43b and 44b demonstrate potent and selective binding to NMDA receptor sites and in vivo activity in neuroprotective animal models [].
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4